(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 143729-84-4
VCID: VC0234729
InChI: InChI=1S/C28H31N5O7S/c1-4-14-40-18-12-10-17(11-13-18)23(35)32-29-15-19(34)30-20(16-8-6-5-7-9-16)24(36)31-21-25(37)33-22(27(38)39)28(2,3)41-26(21)33/h5-13,15,20-22,26H,4,14H2,1-3H3,(H,30,34)(H,31,36)(H,32,35)(H,38,39)/b29-15+/t20?,21-,22+,26-/m1/s1
SMILES: CCCOC1=CC=C(C=C1)C(=O)NN=CC(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Molecular Formula: C28H31N5O7S
Molecular Weight: 581.6 g/mol

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

CAS No.: 143729-84-4

Main Products

VCID: VC0234729

Molecular Formula: C28H31N5O7S

Molecular Weight: 581.6 g/mol

(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - 143729-84-4

CAS No. 143729-84-4
Product Name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C28H31N5O7S
Molecular Weight 581.6 g/mol
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C28H31N5O7S/c1-4-14-40-18-12-10-17(11-13-18)23(35)32-29-15-19(34)30-20(16-8-6-5-7-9-16)24(36)31-21-25(37)33-22(27(38)39)28(2,3)41-26(21)33/h5-13,15,20-22,26H,4,14H2,1-3H3,(H,30,34)(H,31,36)(H,32,35)(H,38,39)/b29-15+/t20?,21-,22+,26-/m1/s1
Standard InChIKey NNEUNFNJALHRCG-FIZVSFIFSA-N
Isomeric SMILES CCCOC1=CC=C(C=C1)C(=O)N/N=C/C(=O)NC(C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
SMILES CCCOC1=CC=C(C=C1)C(=O)NN=CC(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NN=CC(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Synonyms (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzo yl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2. 0]heptane-2-carboxylic acid
PubChem Compound 9588786
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator